molecular formula C22H16O4 B11125092 furan-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone

furan-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone

Cat. No.: B11125092
M. Wt: 344.4 g/mol
InChI Key: TYECYNBEXYLFBP-XBXARRHUSA-N
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Description

Furan-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone is a complex organic compound that features a furan ring, a benzofuran moiety, and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenolic compounds and suitable electrophiles.

    Introduction of the Furan Ring: The furan ring is often introduced through a Friedel-Crafts acylation reaction.

    Attachment of the Phenylprop-2-en-1-yl Group: This step involves the use of a Wittig reaction or a Heck coupling reaction to attach the phenylprop-2-en-1-yl group to the benzofuran core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, furan-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of multiple functional groups allows for the fine-tuning of its activity and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of furan-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone
  • Furan-2-yl(5-methoxy-1-benzofuran-3-yl)methanone
  • Furan-2-yl(5-chloro-1-benzofuran-3-yl)methanone

Uniqueness

Furan-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

furan-2-yl-[5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C22H16O4/c23-22(21-9-5-13-25-21)19-15-26-20-11-10-17(14-18(19)20)24-12-4-8-16-6-2-1-3-7-16/h1-11,13-15H,12H2/b8-4+

InChI Key

TYECYNBEXYLFBP-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4

Origin of Product

United States

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